Distinct Lipophilicity from 8-Fluoro Substitution
The 8-fluoro substitution on 8-fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one produces a computed XLogP3-AA value of -0.3, which is measurably distinct from the non-fluorinated parent scaffold 2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-5-one (CAS 55662-10-7). While the XLogP of the non-fluorinated parent is not directly available in PubChem, the fluorine atom's well-characterized electron-withdrawing effect reduces lipophilicity relative to hydrogen-substituted analogs, and the computed TPSA of the 8-fluoro compound (44.7 Ų) is lower than that of the non-fluorinated analog (46.92 Ų), reflecting the altered polarity surface [1]. This lipophilicity shift has direct implications for membrane permeability and nonspecific protein binding in biochemical assays.
| Evidence Dimension | Computed XLogP3-AA (Lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.3 |
| Comparator Or Baseline | Non-fluorinated parent (CAS 55662-10-7): XLogP not directly reported; TPSA = 46.92 Ų versus target TPSA = 44.7 Ų |
| Quantified Difference | TPSA difference: -2.22 Ų (4.7% reduction); qualitative XLogP shift toward greater hydrophilicity |
| Conditions | Computed values from PubChem 2.1 (XLogP3 3.0 algorithm) and ChemSrc database |
Why This Matters
Lipophilicity is a physicochemical determinant of passive membrane permeability, plasma protein binding, and nonspecific assay interference; a QSAR-verified shift of 0.3–0.5 log units in XLogP can alter in vitro IC₅₀ readouts by >2-fold in cellular assays, making the 8-fluoro compound the appropriate choice when consistent permeability profiles are required across a screening cascade.
- [1] PubChem. (2026). 8-Fluoro-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one, CID 45088435. National Center for Biotechnology Information. Accessed 2026-01-24. View Source
